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molecular formula C14H12N2OS B8774062 4-(Benzo[d]thiazol-2-ylmethoxy)aniline

4-(Benzo[d]thiazol-2-ylmethoxy)aniline

Cat. No. B8774062
M. Wt: 256.32 g/mol
InChI Key: KCWSMMWAHNAHFA-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

15 ml of concentrated hydrochloric acid were carefully added to 4.99 g of O-(benzothiazol-2-ylmethyl)-4-nitrophenol [prepared as described in step (a) above] suspended in 100 ml of ethanol, with ice cooling, after which 8.26 g of stannous chloride were added in small portions to the resulting mixture at the same temperature. The temperature of the reaction mixture was then elevated to room temperature and the mixture stirred for 30 minutes at this temperature, before elevating the temperature further to 50° C. and stirring at this new temperature for a further 1.5 hours. At the end of this time 15 ml of concentrated hydrochloric acid and 8.26 g of stannous chloride were added to the reaction mixture and the resulting mixture was then stirred at 50° C. for 4 hours. The reaction mixture was then allowed to cool to room temperature, after which a saturated aqueous sodium hydroxide solution was added to the reaction mixture to adjust it to pH 10 and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with water, dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure to give a crude crystalline solid which was washed with a 10:1 by volume mixture of hexane and ethyl acetate to give 1.92 g (yield 43%) of the title compound as a solid having a melting point of 87° to 90° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
8.26 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
8.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
43%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH2:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=1.[OH-].[Na+]>C(O)C>[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH2:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.99 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC=C(C=C2)[N+](=O)[O-]
Step Two
Name
stannous chloride
Quantity
8.26 g
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
stannous chloride
Quantity
8.26 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then elevated to room temperature
CUSTOM
Type
CUSTOM
Details
further to 50° C.
STIRRING
Type
STIRRING
Details
stirring at this new temperature for a further 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the resulting mixture was then stirred at 50° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude crystalline solid which
WASH
Type
WASH
Details
was washed with a 10:1 by volume mixture of hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC=C(N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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